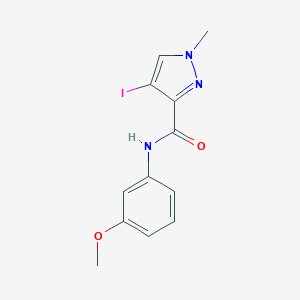
4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'IMPA-1'.
作用机制
IMPA-1 inhibits the activity of IMPase, which leads to a decrease in the levels of inositol in the cell. This, in turn, affects the cell signaling pathways that are involved in cell growth and proliferation. As a result, the growth of cancer cells is inhibited.
Biochemical and Physiological Effects:
IMPA-1 has been shown to have a selective effect on cancer cells, without affecting normal cells. This is due to the fact that cancer cells have a higher demand for inositol, which makes them more sensitive to the inhibition of IMPase. Additionally, IMPA-1 has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One advantage of using IMPA-1 in lab experiments is its selectivity towards cancer cells, which allows for targeted inhibition of cell growth. Additionally, IMPA-1 has been shown to have low toxicity in animal studies. However, one limitation of using IMPA-1 is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on IMPA-1. One area of interest is the development of IMPA-1 analogs that have improved solubility and potency. Additionally, further studies are needed to determine the efficacy of IMPA-1 in combination with other cancer treatments. Finally, the potential use of IMPA-1 in other fields, such as neurology and psychiatry, warrants further investigation.
合成方法
The synthesis of IMPA-1 involves the reaction of 3-methoxyphenylhydrazine with 1-methyl-1H-pyrazol-4-carboxylic acid, followed by the addition of iodine and acetic anhydride. The resulting product is then purified through column chromatography.
科学研究应用
IMPA-1 has been studied for its potential applications in cancer research. Studies have shown that IMPA-1 can inhibit the growth of cancer cells by targeting the enzyme inositol monophosphatase (IMPase). This enzyme is involved in the biosynthesis of inositol, a molecule that plays a crucial role in cell signaling and growth.
属性
产品名称 |
4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C12H12IN3O2 |
分子量 |
357.15 g/mol |
IUPAC 名称 |
4-iodo-N-(3-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12IN3O2/c1-16-7-10(13)11(15-16)12(17)14-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H,14,17) |
InChI 键 |
GCQBCYDPOUHRSW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)OC)I |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
![5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide](/img/structure/B214175.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B214176.png)
![1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)
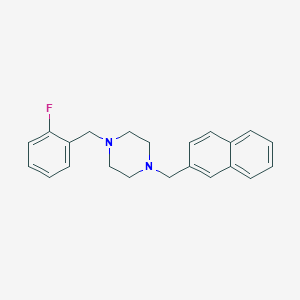
![2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B214179.png)
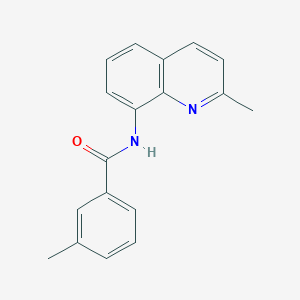
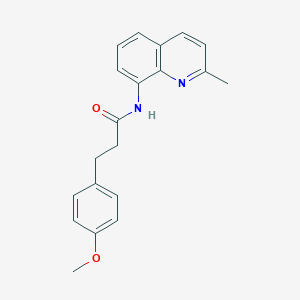
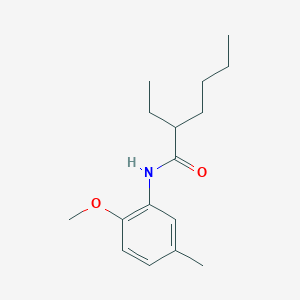
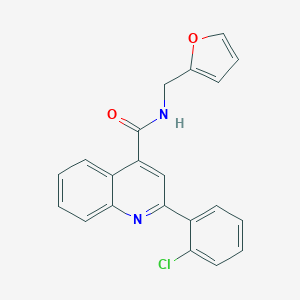
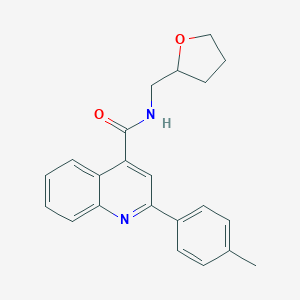
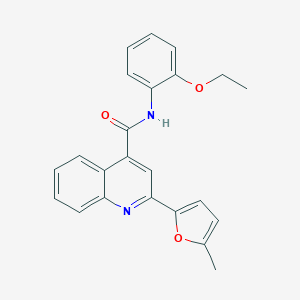
![Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)
![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)